Cefodizime
Overview
Description
Cefodizime is a third-generation cephalosporin antibiotic with broad-spectrum activity against aerobic gram-positive and gram-negative bacteria . It is used clinically to treat upper and lower respiratory tract infections, urinary tract infections, and gonorrhea . This compound is a bactericidal antibiotic that targets penicillin-binding proteins, leading to the eventual death of the bacterial cell .
Mechanism of Action
Target of Action
Cefodizime is a third-generation cephalosporin antibiotic that primarily targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
this compound operates through a mechanism of action common to beta-lactam antibiotics. It binds to and inactivates the PBPs, which are essential for bacterial cell wall synthesis . This interaction disrupts the cell wall structure, leading to the eventual death of the bacterial cell .
Biochemical Pathways
This prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Pharmacokinetics
this compound exhibits almost 100% bioavailability when administered intramuscularly . The mean volume of distribution is approximately 6.2–8.51 . Protein binding of this compound is 73–89% over the plasma concentration range . The drug penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine . Total body clearance is low (35–52 ml/min) and clearance is predominantly renal with up to 80% of an intravenous dose recovered unchanged in the urine .
Result of Action
this compound’s action results in the disruption of the bacterial cell wall, leading to cell death . It has broad-spectrum activity against aerobic gram-positive and gram-negative bacteria and is clinically effective against upper and lower respiratory tract infections, urinary tract infections, and gonorrhea .
Biochemical Analysis
Biochemical Properties
Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are crucial for bacterial cell wall synthesis. By inhibiting these proteins, this compound disrupts the cell wall structure, leading to the eventual death of the bacterial cell .
Cellular Effects
This compound has demonstrated superior clinical efficacy that could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . By binding to these proteins, this compound inhibits the synthesis of the bacterial cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
In clinical trials, side-effects possibly or probably related to this compound occurred in only 1.34% of patients . The most frequent clinical adverse effects were related to the gastrointestinal tract or were skin reactions . In laboratory evaluation, the hematological parameters showed the expected changes in response to the cure of the infectious process .
Dosage Effects in Animal Models
In animal models, prophylactic administration of this compound increases the survival of some strains of mice after challenge with Toxoplasma gondii or Candida albicans . Its curative effect in infections due to members of the Enterobacteriaceae is better than that expected from in vitro MIC determinations .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully annotated yet . Like other cephalosporins, it is expected to be metabolized in the liver and excreted via the kidneys.
Transport and Distribution
This compound penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .
Subcellular Localization
Given its mechanism of action, it is expected to localize in the periplasmic space of bacteria where it interacts with penicillin-binding proteins to exert its bactericidal effect .
Preparation Methods
Cefodizime can be synthesized through various methods. One method involves the use of 7-aminocephalosporanic acid as a starting material, which undergoes a series of reactions including iodination and silylation protection to generate the parent nucleus for this compound . Another method involves the use of an enzyme-catalyzed process to synthesize this compound sodium, which results in a high yield and purity of the product . Industrial production methods often involve the use of boron trifluoride gas or boron trifluoride complex as an acid catalyst .
Chemical Reactions Analysis
Cefodizime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions such as copper, zinc, iron, cobalt, and aluminum . These complexes can affect the antibacterial activity of this compound, with some metal complexes showing reduced activity against certain bacteria . Common reagents used in these reactions include metal salts and organic solvents . The major products formed from these reactions are the metal ion complexes of this compound .
Scientific Research Applications
Cefodizime has a wide range of scientific research applications. In chemistry, it is used to study the formation and characterization of metal ion complexes . In biology and medicine, this compound is used to treat bacterial infections and to study the mechanisms of antibiotic resistance . It has been shown to be effective against a variety of bacterial species, including Enterobacteriaceae, Staphylococcus, Streptococcus, Haemophilus, and Neisseria . This compound is also used in clinical trials to evaluate its efficacy and safety in treating different types of infections .
Comparison with Similar Compounds
Cefodizime is similar to other third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefuroxime . this compound has a longer elimination half-life and may have immunomodulatory properties that enhance its efficacy in vivo . Unlike some other cephalosporins, this compound is effective against certain strains of bacteria that are resistant to other antibiotics . This makes this compound a valuable alternative in the treatment of infections caused by resistant bacterial strains .
Similar Compounds::- Cefotaxime
- Ceftriaxone
- Cefuroxime
- Ceftizoxime
Properties
CAS No. |
69739-16-8 |
---|---|
Molecular Formula |
C20H20N6O7S4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12- |
InChI Key |
XDZKBRJLTGRPSS-ROTLSHHCSA-N |
SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
69739-16-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cefodizime cefodizime disodium cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer HR 221 HR-221 Modivid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.